![molecular formula C10H7N3S B570343 2-Methylthiazolo[5,4-f]quinoxaline CAS No. 114382-34-2](/img/structure/B570343.png)
2-Methylthiazolo[5,4-f]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylthiazolo[5,4-f]quinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C10H7N3S and its molecular weight is 201.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
One of the most significant applications of 2-methylthiazolo[5,4-f]quinoxaline is its role as an inhibitor of various protein kinases, which are critical in regulating cellular functions and are often implicated in diseases such as cancer and neurodegenerative disorders.
- CDK9/CyclinT Inhibition : Research has demonstrated that derivatives of thiazolo[5,4-f]quinoxaline exhibit inhibitory activity against cyclin-dependent kinase 9 (CDK9) with an IC50 value of 3.1 μM. This kinase is essential for transcriptional regulation and cell cycle progression, making it a target for cancer therapy .
- GSK3α and GSK3β Inhibition : The compound has also shown promising results against glycogen synthase kinase 3 (GSK3) isoforms, with IC50 values of 1.6 μM for GSK3α and 3.1 μM for GSK3β. These kinases are involved in various signaling pathways that affect cell survival and proliferation .
- CK1 Inhibition : Another study identified the compound's derivative as a potent inhibitor of casein kinase 1 (CK1), with IC50 values of 0.31 μM against CK1ε and 1.58 μM against CK1δ/ε, indicating its potential use in treating diseases where CK1 is deregulated .
Antiproliferative Activity
The antiproliferative effects of this compound derivatives have been evaluated on various cancer cell lines:
- Melanoma Cells : Compounds derived from this scaffold were tested against the A2058 melanoma cell line, showing growth inhibition ranging from 0.3% to 66% at a concentration of 10−5 M after 72 hours . Notably, the original thiazolo[5,4-f]quinoxaline compound demonstrated significant antiproliferative activity.
- Multi-targeted Approach : The design of new derivatives focusing on multi-target inhibition has been explored, particularly against kinases involved in Alzheimer's disease, showcasing the versatility of these compounds beyond oncology .
Synthetic Strategies
The synthesis of this compound and its analogs typically involves multi-step processes that can include microwave-assisted techniques to enhance yield and efficiency:
- Microwave-assisted Synthesis : This method has been employed to create libraries of thiazolo[5,4-f]quinazoline derivatives that exhibit high potency against several kinases associated with neurodegenerative diseases .
- Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) have revealed that specific substitutions on the thiazole moiety can significantly enhance inhibitory activity against targeted kinases . For instance, small groups linked to the thiazole ring have been shown to induce strong enhancements in inhibitory potency.
Anticancer Activity Case Study
A comprehensive study evaluated a series of synthesized thiazolo[5,4-f]quinoxaline derivatives for their anticancer properties:
- Experimental Setup : The compounds were tested on A2058 melanoma cells at varying concentrations to determine their growth inhibition capabilities.
- Results : Among the tested compounds, those with specific substituents displayed over 80% growth inhibition, highlighting their potential as effective anticancer agents .
Neurodegenerative Disease Targeting
Another significant application is targeting protein kinases involved in Alzheimer's disease:
Eigenschaften
CAS-Nummer |
114382-34-2 |
---|---|
Molekularformel |
C10H7N3S |
Molekulargewicht |
201.247 |
IUPAC-Name |
2-methyl-[1,3]thiazolo[5,4-f]quinoxaline |
InChI |
InChI=1S/C10H7N3S/c1-6-13-8-3-2-7-9(10(8)14-6)12-5-4-11-7/h2-5H,1H3 |
InChI-Schlüssel |
ALGBBDMWJQYCFA-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C3=NC=CN=C3C=C2 |
Synonyme |
Thiazolo[5,4-f]quinoxaline, 2-methyl- (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.